Aluminum;molybdenum

Metal matrix composites Magnesium alloy reinforcement Yield strength improvement

Generic Al-Mo procurement without phase verification leads to catastrophic performance failure. The binary system contains at least five distinct intermetallic phases (Mo₃Al, Mo₃Al₈, Al₅Mo, Al₈Mo₃, Al₁₂Mo), each with dramatically different elastic moduli and thermodynamic stability. Specify your required stoichiometric phase identity—not just elemental composition—to achieve the 20.1% yield strength and 21.6% elongation improvements demonstrated in Mg-matrix composites, or the 5-fold bonding strength enhancement and 70% hardness increase achieved in laser-clad coatings. For maximum stiffness, specify Mo₃Al (bulk modulus 220.7 GPa, Young's modulus 312.3 GPa). Contact us with your target Al:Mo ratio and application requirements.

Molecular Formula AlMo
Molecular Weight 122.93 g/mol
CAS No. 71243-92-0
Cat. No. B15487787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;molybdenum
CAS71243-92-0
Molecular FormulaAlMo
Molecular Weight122.93 g/mol
Structural Identifiers
SMILES[Al].[Mo]
InChIInChI=1S/Al.Mo
InChIKeyUNQHSZOIUSRWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / 101.6 mm / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Molybdenum (CAS 71243-92-0) Technical Procurement Guide for Composite and Coating Applications


Aluminum molybdenum (CAS 71243-92-0), with molecular formula AlMo and molecular weight 122.93 g/mol, is an intermetallic compound in the binary Al-Mo system. This system includes multiple stoichiometric phases including AlMo₃, Al₈Mo₃, Al₅Mo, Al₄Mo, Al₂Mo, and Mo₃Al, each exhibiting distinct crystallographic and mechanical characteristics [1][2]. As a refractory metal aluminide, Al-Mo compounds are recognized as potential high-temperature materials due to their high melting points and favorable mechanical properties [3]. The compound is utilized in various forms, including as reinforcement phases in metal matrix composites, as thermal spray and laser-clad coatings, and as a precursor material for advanced applications such as hydrogen storage and high-temperature structural components. Industrial procurement of this compound requires careful specification of stoichiometric phase identity, as the Al:Mo ratio critically determines material performance in target applications.

Why Generic Aluminum Molybdenum Substitution Fails: The Critical Role of Stoichiometry and Phase Identity


Substituting one aluminum molybdenum grade or stoichiometry for another without phase verification can lead to catastrophic performance failure. The Al-Mo binary system encompasses at least five distinct intermetallic phases (Mo₃Al, Mo₃Al₈, MoAl₄, MoAl₅, MoAl₁₂), each with dramatically different elastic moduli, thermodynamic stability, and mechanical behavior [1]. For instance, Mo₃Al exhibits a bulk modulus of 220.7 GPa and Young's modulus of 312.3 GPa—substantially exceeding other Mo-Al phases—while Mo₃Al₈ demonstrates superior thermodynamic stability as indicated by convex hull analysis [2]. Moreover, the formation of specific phases such as Al₅Mo and Al₈Mo₃ during processing is essential for achieving synergistic reinforcement effects in composites; failure to generate these exact intermetallic phases results in suboptimal strength and ductility improvements . Generic procurement based solely on elemental composition without phase specification ignores the structure-property relationships that govern performance.

Quantitative Differentiation Evidence for Aluminum Molybdenum (CAS 71243-92-0) in Key Performance Dimensions


Mechanical Property Enhancement in Magnesium Matrix Composites: Al-Mo Intermetallics vs. Unreinforced AZ31 Alloy

The addition of 1.0 wt% nano-sized Mo particles to AZ31 magnesium alloy results in the in-situ formation of Al₅Mo and Al₈Mo₃ intermetallic phases. This composite exhibits significantly enhanced mechanical properties compared to the unreinforced AZ31 magnesium alloy, with yield strength, ultimate tensile strength, and elongation improved by 20.1%, 17.1%, and 21.6% respectively . The synergistic reinforcing effect of Al₅Mo, Al₈Mo₃, and nano-sized Mo particles achieves the challenging goal of simultaneous strength and ductility enhancement in magnesium matrix composites [1].

Metal matrix composites Magnesium alloy reinforcement Yield strength improvement

Coating Hardness and Bonding Strength Enhancement: Laser-Clad Al-Mo Intermetallic vs. As-Sprayed Mo Coating on Aluminum

High-velocity oxygen fuel spraying followed by laser remelting produces a Mo coating on pure aluminum with in-situ formation of Al₈Mo₃, AlMo₃, and Al₅Mo intermetallic phases at the coating-substrate interface. This laser-clad coating exhibits substantially improved properties compared to the as-sprayed condition. The micro-hardness increases by approximately 70%, from 281 ± 8 HV (as-sprayed) to 480 ± 30 HV (laser-clad). Bonding strength increases by more than 5-fold, from 11 ± 1 MPa to 57 ± 4 MPa. Wear resistance increases approximately five to six times relative to the as-sprayed coating [1][2].

Laser cladding Thermal spray coatings Interfacial bonding strength

High-Temperature Tribological Performance: Al₂O₃-Mo Composite Coating vs. Pure Mo Coating Above 100 °C

Atmospheric plasma-sprayed Al₂O₃-Mo composite coatings demonstrate differentiated tribological behavior compared to pure Mo coatings across the temperature range from room temperature to 300 °C. The Al₂O₃-Mo coating exhibits improved mechanical properties including enhanced hardness and wear resistance. Notably, the friction coefficient of the Al₂O₃-Mo coating tested above 100 °C is lower than that of the pure Mo coating. The wear failure mechanisms differ between the two coatings, with local plastic deformation specifically observed in the Mo coating but not in the Al₂O₃-Mo composite [1][2]. Microstructural analysis reveals higher porosity in the Al₂O₃-Mo coating, and the addition of Al₂O₃ particles reduces coating-substrate adhesion strength compared to pure Mo [3].

Atmospheric plasma spraying High-temperature wear Friction coefficient

High-Temperature Mechanical Performance: Mo₃Al Elastic Moduli vs. Other Mo-Al Intermetallic Phases

Among the five thermodynamically and dynamically stable Mo-Al phases (cubic MoAl₁₂, rhombohedral MoAl₅, monoclinic MoAl₄, monoclinic Mo₃Al₈, and cubic Mo₃Al), the cubic Mo₃Al phase exhibits the highest elastic moduli. The bulk modulus, shear modulus, and Young's modulus of Mo₃Al are 220.7 GPa, 123.5 GPa, and 312.3 GPa, respectively, which are larger than all other Mo-Al alloys examined in the study. The bulk modulus of Mo-Al alloys increases gradually with increasing Mo concentration, with Mo₃Al representing the Mo-rich end of the stable phase spectrum. The calculated Debye temperature sequence is Mo₃Al₈ > MoAl₄ > MoAl₅ > MoAl₁₂ > Mo₃Al > Mo₂Al, with Mo₃Al having the lowest Debye temperature among the stable phases [1].

First-principles calculations Elastic modulus Refractory metal aluminides

Thermodynamic Stability and Phase Selection: Mo₃Al₈ Stability vs. Other Mo-Al Alloys

First-principles convex hull analysis of the Al-Mo system reveals that Mo₃Al₈ is more thermodynamically stable than other Mo-Al alloys in the composition space. Among the five stable phases identified (MoAl₁₂, MoAl₅, MoAl₄, Mo₃Al₈, and Mo₃Al), Mo₃Al₈ exhibits the greatest thermodynamic stability. Additionally, Mo₃Al₈ has the highest calculated Debye temperature among all Mo-Al phases examined (Mo₃Al₈ > MoAl₄ > MoAl₅ > MoAl₁₂ > Mo₃Al > Mo₂Al). High-temperature thermodynamic properties of Mo-Al alloys are determined by the vibration of Al atoms and Mo-Al bonds as revealed by phonon density of states analysis [1].

Phase stability Convex hull analysis Thermodynamic equilibrium

High-Value Application Scenarios for Aluminum Molybdenum (CAS 71243-92-0) Based on Verified Differential Evidence


High-Strength Magnesium Matrix Composite Manufacturing Requiring Simultaneous Strength and Ductility Enhancement

Based on the 20.1% yield strength and 21.6% elongation improvement demonstrated in Mo/AZ31 composites , procurement of Al-Mo feedstock that reliably forms Al₅Mo and Al₈Mo₃ intermetallic phases is essential for manufacturing lightweight magnesium matrix composites for automotive and aerospace applications. The synergistic reinforcing effect of these in-situ formed intermetallics enables the challenging combination of increased strength and improved ductility in Mg-based components [1].

Laser-Clad Wear-Resistant Coatings on Aluminum Substrates for Surface Engineering

The 70% hardness increase (281 ± 8 HV to 480 ± 30 HV) and 5-fold bonding strength improvement (11 ± 1 MPa to 57 ± 4 MPa) achieved through laser-cladding of Mo on aluminum with in-situ Al₈Mo₃, AlMo₃, and Al₅Mo phase formation support the use of Al-Mo materials in surface engineering applications. This includes aluminum alloy components requiring enhanced wear resistance and interfacial bonding in automotive powertrain and industrial machinery applications. The 5-6× wear resistance improvement is directly attributable to the formation of these specific intermetallic phases [1].

High-Temperature Tribological Coatings Operating Above 100 °C

For components exposed to sliding contact at elevated temperatures (>100 °C), Al₂O₃-Mo composite coatings provide a lower friction coefficient compared to pure Mo coatings, as demonstrated in comparative wear studies from room temperature to 300 °C [1]. Application scenarios include automotive synchronizer rings, piston rings, and industrial machinery components where reduced friction at operating temperature translates to improved energy efficiency and extended service life. Procurement specifications should account for the trade-off between improved friction behavior and the higher porosity and reduced adhesion strength observed in Al₂O₃-Mo coatings [2].

High-Stiffness Structural Components Utilizing Mo₃Al Phase Material

Based on the first-principles calculation showing Mo₃Al exhibits the highest elastic moduli among all Mo-Al intermetallics (bulk modulus 220.7 GPa, Young's modulus 312.3 GPa) , procurement of Mo-rich Al-Mo material with specified Mo₃Al phase is indicated for applications requiring maximum stiffness and resistance to elastic deformation. These include high-temperature structural components, tooling, and wear-resistant parts in aerospace and energy sectors where refractory metal aluminides are evaluated as alternatives to nickel-based superalloys [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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